6-(3,5-Difluorophenoxy)hexane-1-thiol
Description
6-(3,5-Difluorophenoxy)hexane-1-thiol is a fluorinated thiol compound characterized by a hexane backbone with a 3,5-difluorophenoxy substituent at the sixth carbon and a terminal thiol (-SH) group.
Properties
IUPAC Name |
6-(3,5-difluorophenoxy)hexane-1-thiol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2OS/c13-10-7-11(14)9-12(8-10)15-5-3-1-2-4-6-16/h7-9,16H,1-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGWOHMRRJSACV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)OCCCCCCS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Isomers: 6-(2,6-Difluorophenoxy)hexane-1-thiol
The positional isomer 6-(2,6-Difluorophenoxy)hexane-1-thiol differs in the fluorine substituents’ placement on the phenoxy ring (2,6 vs. 3,5). This substitution alters steric and electronic properties:
- This may reduce reactivity in nucleophilic or coordination-driven applications .
- Electronic Effects: The 3,5-difluoro arrangement creates a symmetric electron-withdrawing environment, which could stabilize the phenoxy group’s resonance structures more effectively than the asymmetric 2,6 configuration.
Implications : The 3,5 isomer may exhibit enhanced oxidative stability, as suggested by lignin model studies (see Section 2.3), whereas the 2,6 isomer might face synthetic challenges due to steric constraints .
Heterocyclic Derivatives: 4-(2,6-Difluorophenoxy)pyrimidin-2-amine
A patent describes pyrimidine derivatives with a 2,6-difluorophenoxy group as HMRGX1 receptor potentiators for pain treatment . Although structurally distinct from the target compound, the shared difluorophenoxy moiety highlights the role of fluorine in enhancing metabolic stability and receptor binding. Key differences include:
- Functional Groups: The pyrimidine derivative’s heterocyclic core and amine group contrast with the thiol-terminated hexane chain of 6-(3,5-Difluorophenoxy)hexane-1-thiol.
- Applications : The pyrimidine derivative is optimized for biological activity, while the thiol compound’s reactivity suggests use in material functionalization or catalysis .
Lignin Model Compounds with 3,5-Difluorophenoxy Groups
Studies on lignin model compounds, such as 2-(3,5-difluorophenoxy)-1-(3,4-dimethoxyphenyl)propane-1,3-diol (VDF), reveal that the 3,5-difluorophenoxyl group serves as a degradation marker. Under oxidative alkaline conditions, this group releases 3,5-difluorophenol (DFPh), indicating susceptibility to cleavage .
- Relevance to Target Compound: The 3,5-difluorophenoxy group in this compound may similarly degrade under oxidative environments, limiting its stability in applications requiring long-term durability .
Functional Group Variants: 6-(3,5-Difluorophenoxy)-1,1,1-trifluoro-hexan-2-one
This ketone derivative shares the 3,5-difluorophenoxy group but replaces the thiol with a trifluoromethyl ketone. Key comparisons include:
- Reactivity : The thiol group enables disulfide bond formation or metal coordination, while the ketone is more electrophilic, suitable for nucleophilic additions or as a synthetic intermediate.
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